

# Spectroscopic Analysis of [3-(Dimethylamino)phenyl]methanol: A Technical Guide

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## Compound of Interest

Compound Name: [3-(Dimethylamino)phenyl]methanol

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This technical guide provides a detailed overview of the expected spectral data for [3-(Dimethylamino)phenyl]methanol, a compound of interest in various research and development applications. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and analysis of structurally related compounds. It also outlines the standard experimental protocols for obtaining such data.

## Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for [3-(Dimethylamino)phenyl]methanol. These predictions are derived from the analysis of functional groups and the overall molecular structure.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for [3-(Dimethylamino)phenyl]methanol

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~7.2	t	1	Ar-H
~6.7-6.8	m	3	Ar-H
~4.6	s	2	-CH <sub>2</sub> OH
~2.9	s	6	-N(CH <sub>3</sub> ) <sub>2</sub>
Variable (broad)	s	1	-OH

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for [3-(Dimethylamino)phenyl]methanol

Chemical Shift ( $\delta$ ) ppm	Assignment
~151	Ar-C-N
~142	Ar-C-CH <sub>2</sub> OH
~129	Ar-C-H
~117	Ar-C-H
~113	Ar-C-H
~112	Ar-C-H
~65	-CH <sub>2</sub> OH
~40	-N(CH <sub>3</sub> ) <sub>2</sub>

Table 3: Predicted IR Spectral Data for [3-(Dimethylamino)phenyl]methanol

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (alcohol)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
1600-1450	Medium-Strong	Aromatic C=C stretch
1350-1250	Strong	C-N stretch (aromatic amine)
1250-1000	Strong	C-O stretch (primary alcohol)

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data for **[3-(Dimethylamino)phenyl]methanol**

m/z	Possible Fragment
151	[M] <sup>+</sup> (Molecular Ion)
134	[M-OH] <sup>+</sup>
122	[M-CH <sub>2</sub> OH] <sup>+</sup>
106	[M-N(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Spectral Interpretation

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the dimethylamino protons, and the hydroxyl proton. The aromatic region will likely display a complex splitting pattern due to the meta-substitution. The methylene protons adjacent to the hydroxyl group will appear as a singlet, and the six protons of the dimethylamino group will also be a singlet. The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and solvent.

<sup>13</sup>C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the different carbon environments in the molecule. The carbon attached to the nitrogen will be

significantly downfield, as will the aromatic carbon bearing the methylene alcohol group. The two methyl carbons of the dimethylamino group will be equivalent and appear as a single peak.

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band typical of alcohols.[1][2][3][4][5] Aromatic C-H and C=C stretching vibrations will also be present.[1] A strong C-N stretching absorption will indicate the presence of the aromatic amine, and a strong C-O stretching band will confirm the primary alcohol functionality.[2]

Mass Spectrometry: In electron ionization mass spectrometry, the molecular ion peak is expected at  $m/z$  151. Common fragmentation pathways for benzyl alcohols include the loss of the hydroxyl group and alpha cleavage.[6] For this molecule, fragmentation may also involve the loss of the dimethylamino group or rearrangement to form the stable tropylium ion.

## Experimental Protocols

The following are detailed methodologies for obtaining the spectral data described above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **[3-(Dimethylamino)phenyl]methanol** in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **$^1\text{H}$  NMR Acquisition:**
  - Tune and shim the spectrometer to the deuterium lock signal of the solvent.
  - Acquire the  $^1\text{H}$  spectrum using a standard pulse sequence.
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:**

- Switch the probe to the  $^{13}\text{C}$  frequency.
- Acquire the  $^{13}\text{C}$  spectrum using a proton-decoupled pulse sequence.
- Set the spectral width to encompass the expected carbon chemical shifts (typically 0-220 ppm).
- A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

### Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
  - Solid (KBr Pellet): If the sample is a solid, grind a small amount of the compound with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
  - Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This method requires minimal sample preparation.<sup>[7]</sup>
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
  - Place the prepared sample in the spectrometer's beam path.
  - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400  $\text{cm}^{-1}$ ).

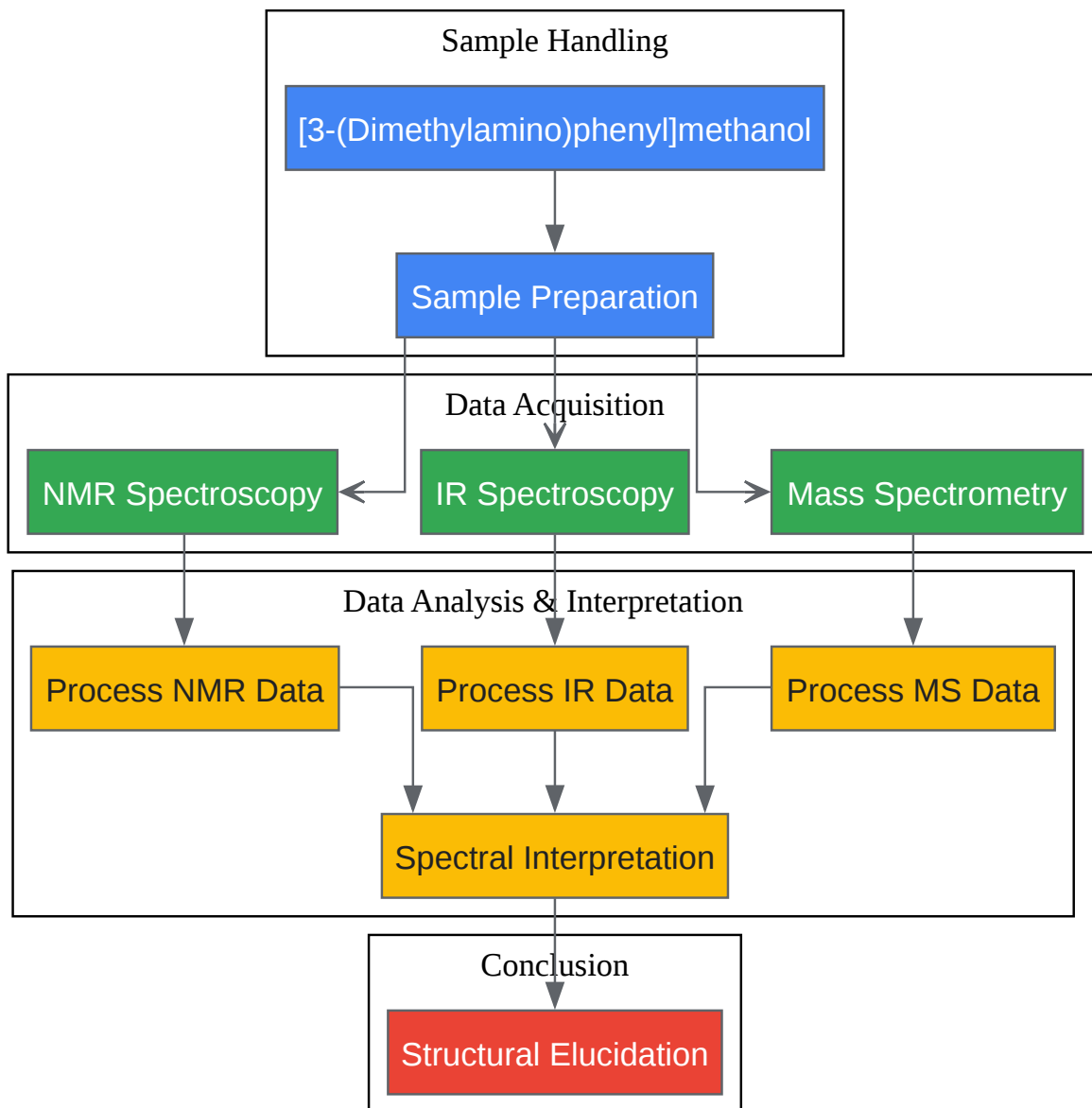
- Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

### Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like **[3-(Dimethylamino)phenyl]methanol**, direct insertion or injection into a gas chromatograph coupled to the mass spectrometer (GC-MS) is suitable.
- Ionization:
  - Electron Ionization (EI): Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. This is a common technique for structural elucidation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or other detector records the abundance of ions at each  $m/z$  value.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ . The fragmentation pattern provides valuable information about the molecular structure. The positive identification of benzyl alcohol and its derivatives can be achieved by observing a distinct molecular ion and characteristic fragment peaks.<sup>[8]</sup>

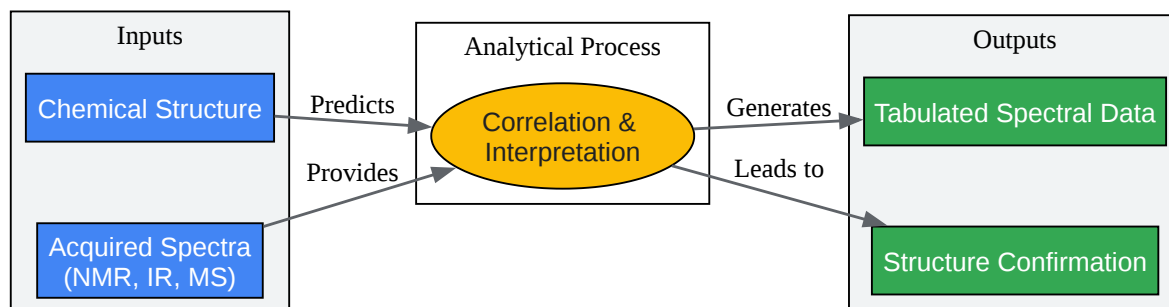
## Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for spectroscopic analysis and a conceptual representation of the analytical process.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Logical relationship in spectral data analysis for structural verification.

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